molecular formula C9H14N6O B13858154 N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate

N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate

Cat. No.: B13858154
M. Wt: 226.27 g/mol
InChI Key: XFASMNSCVIIJBP-PBCJVBLFSA-N
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Preparation Methods

The synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate involves the incorporation of deuterium atoms into the parent compound, N6-Cyclopropyl-9H-purine-2,6-diamine. This process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using similar techniques, with additional steps for purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-Cyclopropyl-9H-purine-2,6-diamine-d4 N-oxide, while reduction could produce a deuterated amine derivative .

Mechanism of Action

The mechanism of action of N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate involves its interaction with nucleic acids and enzymes. As a stable isotope-labeled compound, it is primarily used in research to trace and quantify the behavior of its parent compound, N6-Cyclopropyl-9H-purine-2,6-diamine. This helps in understanding the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and properties, with the deuterium-labeled version being particularly valuable for research purposes .

Properties

Molecular Formula

C9H14N6O

Molecular Weight

226.27 g/mol

IUPAC Name

methanol;6-N-(2,2,3,3-tetradeuteriocyclopropyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C8H10N6.CH4O/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4;1-2/h3-4H,1-2H2,(H4,9,10,11,12,13,14);2H,1H3/i1D2,2D2;

InChI Key

XFASMNSCVIIJBP-PBCJVBLFSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC2=NC(=NC3=C2NC=N3)N)[2H].CO

Canonical SMILES

CO.C1CC1NC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

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